molecular formula C5H7B B1653687 (Bromomethylidene)cyclobutane CAS No. 1905-06-2

(Bromomethylidene)cyclobutane

Cat. No.: B1653687
CAS No.: 1905-06-2
M. Wt: 147.01 g/mol
InChI Key: HIIAWPLDUSIIEM-UHFFFAOYSA-N
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Description

(Bromomethylidene)cyclobutane is a chemical compound with the molecular formula C5H7Br. It features a cyclobutane ring, a structure known for significant angle strain that influences its reactivity, appended with a bromomethylene group. This combination makes it a valuable synthon in organic synthesis, particularly for exploring strain-release-driven reactions and as a precursor to more complex, strained architectures. Researchers utilize this compound as a key building block for the construction of cyclobutane-containing derivatives, which are motifs of interest in medicinal chemistry and materials science due to their potential to modulate conformational and physicochemical properties. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions or nucleophilic substitutions. Handling of this reagent requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. For Research Use Only. Not for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethylidenecyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIAWPLDUSIIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511965
Record name (Bromomethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1905-06-2
Record name (Bromomethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Bromomethylidene Cyclobutane and Its Functionalized Derivatives

Direct Synthetic Routes to (Bromomethylidene)cyclobutane

The direct synthesis of this compound presents a significant challenge due to the inherent reactivity of the target molecule and the potential for competing side reactions. Key strategies focus on the controlled bromination of a pre-existing methylenecyclobutane (B73084) scaffold.

Regioselective bromination is crucial to ensure that the bromine atom is introduced at the exocyclic double bond rather than on the cyclobutane (B1203170) ring itself. The choice of brominating agent and reaction conditions plays a pivotal role in achieving the desired selectivity.

Ionic addition of hydrogen bromide to methylenecycloalkanes typically leads to the formation of tertiary bromides, which is not the desired outcome for synthesizing this compound. In the case of methylenecyclobutane, the use of excess hydrogen bromide can even lead to ring-opening products such as 1,2-dibromo-2-methylbutane (B78504) researchgate.net.

A more effective approach involves the use of N-bromosuccinimide (NBS), a common reagent for allylic and vinylic bromination. The reaction mechanism with NBS can proceed through either a radical or an ionic pathway, depending on the reaction conditions. For the synthesis of this compound, conditions that favor vinylic bromination are essential. This often involves the use of a radical initiator in a non-polar solvent.

ReagentConditionsMajor Product(s)Selectivity
HBr (ionic)Polar solvent1-bromo-1-methylcyclobutaneTertiary bromide
HBr (radical)Non-polar solvent, radical initiator1-(bromomethyl)cyclobutanePrimary bromide
NBSCCl4, light/initiatorThis compoundVinylic bromination

This table presents a summary of outcomes from different bromination strategies for methylenecyclobutane.

Recent research has also explored the use of other brominating agents that can offer higher regioselectivity. For instance, regioselective bromination of 1,2-disubstituted cyclobutenes has been achieved, highlighting the influence of substituent effects on the reaction outcome nih.gov. While this is on a cyclobutene (B1205218) ring, the principles of controlling regioselectivity can be applied to exocyclic systems as well.

The development of stereoselective methods for the synthesis of this compound, to control the E/Z configuration of the double bond, is a more advanced challenge. The stereochemical outcome of vinylic bromination reactions is often dependent on the reaction mechanism. For example, the addition of bromine to an alkyne precursor followed by stereoselective elimination can be a viable strategy for controlling the geometry of the resulting vinyl bromide.

While specific literature on the stereoselective synthesis of this compound is scarce, general methods for the stereoselective synthesis of vinyl bromides can be adapted. These methods often involve the use of organometallic reagents or carefully designed multi-step sequences.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the introduction of various functional groups, expanding the utility of this class of compounds as synthetic intermediates.

A common strategy for synthesizing substituted (bromomethylidene)cyclobutanes is to start with a functionalized cyclobutane precursor. Cyclobutanone and its derivatives are versatile starting materials. For instance, a Wittig-type reaction using a brominated phosphonium (B103445) ylide can introduce the bromomethylidene group onto a pre-existing substituted cyclobutanone.

Another approach involves the modification of other cyclobutane derivatives. For example, (bromomethyl)cyclobutane, which can be synthesized from cyclobutylmethanol, could potentially be dehydrobrominated under controlled conditions to yield this compound google.com. However, controlling the regioselectivity of the elimination to favor the exocyclic double bond over the endocyclic one can be challenging. The synthesis of polysubstituted cyclobutanes through various methods, such as photoredox strain-release/ google.comgoogle.com-rearrangement cascades, provides a range of precursors that could be further elaborated to the target compounds rsc.org.

PrecursorReagent(s)Intermediate/Product
Substituted CyclobutanonePh3P=CHBrSubstituted this compound
CyclobutylmethanolPBr3(Bromomethyl)cyclobutane
Substituted CyclobuteneNBSAllylic bromination product

This table illustrates potential precursor-based synthetic routes to functionalized (bromomethylidene)cyclobutanes.

Transition metal catalysis, particularly with palladium, offers powerful tools for the synthesis and functionalization of this compound derivatives. These compounds are ideal substrates for cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide variety of substituents at the vinylic position.

For example, a this compound derivative can be coupled with an organoboron compound (Suzuki reaction), a terminal alkyne (Sonogashira reaction), or an alkene (Heck reaction) in the presence of a palladium catalyst to form new carbon-carbon bonds. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

Furthermore, palladium-catalyzed reactions can also be employed in the synthesis of the methylenecyclobutane core itself. For instance, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce methylenecyclobutanes, which can then be brominated organic-chemistry.org.

The formation of the methylenecyclobutane core can also be achieved through ring expansion and rearrangement reactions. These methods are particularly useful for accessing highly substituted or strained cyclobutane systems.

One notable strategy involves the rearrangement of cyclopropyl (B3062369) carbinol derivatives. Under acidic conditions, cyclopropyl carbinol can rearrange to form cyclobutanol, which can then be converted to a methylenecyclobutane derivative google.com. The reaction of cyclopropyl carbinol with hydrobromic acid can lead to a mixture of products including bromomethyl cyclobutane google.com.

Ring expansion reactions of smaller rings, such as the reaction of vinylcyclopropanes, can also lead to the formation of four-membered rings. While less common for the direct synthesis of methylenecyclobutanes, these methods are part of the broader toolkit for constructing the cyclobutane scaffold chemistrysteps.com. Rearrangement reactions, in general, are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule, and these can be employed in the synthesis of complex cyclobutane structures wiley-vch.debyjus.com.

Starting MaterialReaction TypeProduct
Cyclopropyl carbinolAcid-catalyzed rearrangementCyclobutanol derivative
VinylcyclopropaneThermal rearrangementCyclobutene derivative

This table summarizes ring expansion and rearrangement strategies for the formation of the cyclobutane core.

Iii. Reactivity and Transformation Pathways of Bromomethylidene Cyclobutane

Nucleophilic Substitution and Elimination Reactions

The reaction of (bromomethylidene)cyclobutane and its derivatives with strong, sterically hindered bases primarily leads to elimination and rearrangement products rather than simple nucleophilic substitution. The high ring strain and the specific geometry of the substrate play crucial roles in determining the reaction outcome.

Studies on the closely related compound, 1-bromomethylene-2,2-dimethylcyclobutane, provide significant insight into the reactivity of this compound with strong bases like potassium tert-butoxide (KOt-Bu). When cis- or trans-1-bromomethylene-2,2-dimethylcyclobutane is treated with potassium tert-butoxide, a base-induced rearrangement occurs.

The reaction does not yield a simple elimination product. Instead, it results in ring enlargement, producing a mixture of 1-bromo-3,3-dimethylcyclopentene and 2-bromo-3,3-dimethylcyclopentene. This transformation suggests a mechanism more complex than a standard E2 elimination. Research indicates that the reaction proceeds through a cleavage-recombination mechanism. It is proposed that the strong base abstracts a proton, leading to a carbanionic intermediate which then undergoes ring cleavage. The subsequent recombination leads to the thermodynamically more stable five-membered ring products.

Interestingly, the geometric isomers of the starting material (cis- and trans-1-bromomethylene-2,2-dimethylcyclobutane) are found to interconvert under the reaction conditions, with the trans isomer being the more favored configuration. Regardless of the starting isomer, the reaction yields a similar ratio of the two cyclopentene (B43876) products, further supporting the idea of a common intermediate or a rapid equilibration process preceding the rate-determining step of the rearrangement.

Product Distribution from the Reaction of 1-Bromomethylene-2,2-dimethylcyclobutane Isomers with KOt-Bu
Starting MaterialBase/SolventProduct 1Product 2Product Ratio (1:2)
cis-1-Bromomethylene-2,2-dimethylcyclobutaneKOt-Bu / tert-Butanol1-Bromo-3,3-dimethylcyclopentene2-Bromo-3,3-dimethylcyclopentene16 : 1
trans-1-Bromomethylene-2,2-dimethylcyclobutaneKOt-Bu / tert-Butanol1-Bromo-3,3-dimethylcyclopentene2-Bromo-3,3-dimethylcyclopentene16 : 1

In the reaction of halomethylenecyclobutanes with strong bases, several mechanistic pathways could theoretically compete. These include direct elimination, the formation of carbene intermediates, or carbanionic rearrangements.

Experimental evidence from studies on 1-bromomethylene-2,2-dimethylcyclobutane largely rules out a simple elimination or a carbene-mediated pathway. The primary observed pathway is the carbanionic rearrangement that leads to ring expansion. The fact that both geometric isomers of the reactant yield the same product mixture in a nearly identical ratio points towards a competitive isomerization process that occurs alongside the main rearrangement reaction.

The proposed mechanism involves the formation of a vinyl carbanion, which can either re-protonate (leading to isomerization between the cis and trans forms) or undergo a more complex transformation involving the cleavage of the strained four-membered ring. This ring-opening step is followed by recombination to form the more stable five-membered ring system, ultimately yielding the observed 1-bromo- and 2-bromocyclopentene derivatives. The dominance of this ring-enlargement pathway highlights how the relief of ring strain can be a powerful driving force in the reactions of cyclobutane (B1203170) derivatives.

Cycloaddition and Annulation Chemistry

The exocyclic double bond in this compound is the primary site for cycloaddition and annulation reactions. This alkene functionality is expected to participate in various pericyclic reactions to form new ring systems.

Photochemical [2+2] Cycloaddition Reactions of the Exocyclic Alkene

Photochemical [2+2] cycloadditions are powerful methods for constructing four-membered rings and are among the most important reactions involving alkenes under photochemical conditions. researchgate.netyoutube.com These reactions typically proceed through the excitation of one of the alkene partners to a singlet or triplet state, which then adds to a ground-state alkene in a stepwise or concerted fashion to form a cyclobutane ring. researchgate.net

For this compound, the exocyclic double bond is the reactive component. While specific experimental data for this compound is scarce, it would be expected to react with other alkenes upon UV irradiation. The reaction could proceed via two main pathways:

Intermolecular Cycloaddition: Reaction with a different alkene (e.g., ethylene, cyclopentenone) would lead to the formation of a spirocyclic system, where the new cyclobutane ring is attached at the methylidene carbon.

Dimerization: Under photochemical conditions, two molecules of this compound could potentially dimerize to form a dispirocyclic system containing a central cyclobutane ring.

The regiochemistry of such additions (head-to-head vs. head-to-tail) would depend on the electronic nature of the reacting partner and the stability of the diradical intermediates formed during the reaction. nsf.gov

Table 1: General Principles of Photochemical [2+2] Cycloaddition

Feature Description
Activation Requires UV light to excite an alkene to an excited state (singlet or triplet). researchgate.net
Mechanism Can be concerted or proceed through a diradical intermediate.
Scope Applicable to a wide range of alkenes, including enones, and can be inter- or intramolecular. researchgate.netnsf.gov

| Products | Forms cyclobutane rings, often with high stereospecificity. |

Thermal and Catalyzed Cycloadditions

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted pathways involving simple alkenes. libretexts.org However, they can occur under specific circumstances, such as with highly activated or strained alkenes, or through stepwise mechanisms. For instance, fluorinated alkenes are known to undergo thermal dimerization. organicreactions.org There is no specific evidence to suggest this compound would undergo thermal [2+2] cycloadditions under standard conditions.

Transition metal-catalyzed [2+2] cycloadditions provide an alternative pathway that is not governed by the same orbital symmetry rules. Catalysts based on metals like iron, nickel, or rhodium can facilitate the formation of cyclobutane rings under milder, thermal conditions. These reactions often proceed through metallacyclopentane intermediates. While plausible, specific examples of catalyzed cycloadditions involving this compound as a substrate have not been reported.

Ring-Opening and Skeletal Rearrangement Reactions of the Cyclobutane Moiety

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which serves as a thermodynamic driving force for a variety of ring-opening and rearrangement reactions.

Strain-Release Driven Transformations

The inherent strain in the cyclobutane ring of this compound makes it susceptible to reactions that lead to more stable, open-chain or larger ring systems. While highly strained systems like bicyclo[1.1.0]butanes are well-documented to undergo strain-release reactions, the reactivity of monosubstituted cyclobutanes like the title compound is less pronounced but still significant. researchgate.net Thermal or acid/base-catalyzed conditions can potentially induce cleavage of the C-C bonds within the ring. For example, rearrangement could lead to substituted cyclopentene or cyclohexene (B86901) derivatives, although such pathways are hypothetical without experimental validation for this specific molecule.

Metal-Catalyzed Ring-Opening Processes

Transition metals are particularly effective at promoting the cleavage and rearrangement of strained rings. Metals such as palladium, rhodium, silver, and ruthenium can interact with the strained σ-bonds of the cyclobutane ring or the π-system of the exocyclic alkene to initiate ring-opening. nih.gov For instance, research on methylenecyclopropanes (a more strained analogue) has shown that palladium(II) complexes can promote ring-opening to form π-allyl complexes. rsc.org A similar activation of this compound could lead to the formation of various organometallic intermediates that could be trapped by nucleophiles or undergo further rearrangement.

One documented example involving the parent structure, methylenecyclobutane (B73084), is its ring-opening Ziegler polymerization catalyzed by zirconocene (B1252598) complexes to produce a polymer with repeating exo-methylene units. figshare.com This demonstrates the feasibility of metal-catalyzed C-C bond cleavage in this system.

Table 2: Potential Metal-Catalyzed Ring-Opening Pathways

Catalyst Type Potential Intermediate/Process Outcome
Palladium(II) π-Allyl Complex Formation Nucleophilic addition, cross-coupling
Rhodium(I) Oxidative Addition / Metallacyclopentane C-C bond cleavage, rearrangement

Radical-Mediated Cleavage Reactions

Radical reactions can initiate the cleavage of C-C bonds, particularly when a stable radical intermediate can be formed. uchicago.edulibretexts.org In the context of this compound, a radical could be generated at various positions. For example, abstraction of the bromine atom would generate a vinyl radical. Alternatively, radical addition to the double bond would produce a carbon-centered radical adjacent to the ring.

While there is extensive literature on radical-mediated reactions, specific studies detailing the radical-mediated cleavage of the this compound ring are not available. General principles suggest that if a radical is formed on the cyclobutane ring itself, β-scission (cleavage of a C-C bond beta to the radical center) could occur, driven by the release of ring strain. This would result in an open-chain radical species that could be trapped or undergo further reaction.

Iv. Mechanistic Investigations of Bromomethylidene Cyclobutane Reactions

Elucidation of Catalytic Cycle Mechanisms in Cross-Coupling Reactions

(Bromomethylidene)cyclobutane is a viable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi coupling, which are fundamental for forming carbon-carbon bonds. The generally accepted catalytic cycle for these transformations involves a sequence of oxidative addition, transmetallation, and reductive elimination steps centered around a palladium catalyst.

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This step is believed to form a square planar Pd(II) intermediate, an organopalladium species. While direct isolation and characterization of the specific intermediates for this compound are not extensively documented, analogies to other vinyl halides suggest the formation of a σ-vinylpalladium(II) bromide complex. The subsequent step, transmetallation, involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing the bromide ion. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and completing the cycle.

Kinetic analyses of Suzuki-Miyaura reactions for various substrates have been performed to determine the rate-determining step. For many vinyl bromides, the oxidative addition step is often the slowest and therefore the rate-determining step of the catalytic cycle. However, the specific kinetics for this compound would depend on factors such as the phosphine (B1218219) ligand used, the base, and the solvent system. Computational studies on related systems have been used to calculate the energy profiles of the catalytic cycle, providing theoretical insight into the activation barriers for each elementary step.

Detailed Analysis of Elimination and Rearrangement Pathways

In addition to cross-coupling, this compound can undergo elimination and rearrangement reactions, particularly under solvolytic conditions or in the presence of a base. These pathways are often driven by the relief of ring strain and the formation of stable carbocationic intermediates.

Elimination of hydrogen bromide from this compound can proceed through different mechanisms (E1 or E2), leading to various alkene products. The stereochemical outcome of these reactions is highly dependent on the reaction conditions. For instance, an E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and bromide, which can be constrained by the rigid cyclobutane (B1203170) ring. The regioselectivity of the elimination (i.e., which proton is removed) is governed by rules such as Zaitsev's, which predicts the formation of the more substituted (and thus more stable) alkene. However, the use of bulky bases can favor the formation of the less substituted Hofmann product due to steric hindrance.

Nucleophilic substitution reactions on the vinylic carbon are also possible and their stereochemical course (retention or inversion of configuration) depends on the specific mechanism (SN1, SN2, or addition-elimination).

The formation of a carbocation intermediate is plausible, especially in E1 elimination or SN1-type solvolysis reactions. The initial vinyl cation formed from the departure of the bromide ion is highly unstable and can rapidly rearrange to a more stable allylic carbocation within the cyclobutane ring. Such rearrangements are common in systems where a more stable carbocation can be formed. This rearranged carbocation can then be trapped by a nucleophile or lose a proton to form a diene. While less common for this substrate, the involvement of radical intermediates could be envisioned under specific conditions, such as in the presence of radical initiators. Radical reactions typically proceed through initiation, propagation, and termination steps.

Influence of Substrate Structure and Reaction Conditions on Mechanism

The mechanistic pathway that this compound follows is highly sensitive to both its inherent structure and the external reaction conditions.

Substrate Structure: The four-membered ring's strain energy significantly influences its reactivity, making ring-opening or rearrangement pathways more accessible compared to unstrained analogues.

Reaction Conditions:

Catalyst and Ligands: In cross-coupling reactions, the choice of palladium catalyst and coordinating ligands can dramatically affect reaction rates and selectivity by modifying the electronic and steric properties of the catalytic species.

Base: The strength and steric bulk of the base are critical in elimination reactions, determining the E1/E2 pathway and the Zaitsev/Hofmann product ratio. Strong, non-nucleophilic bases favor elimination over substitution.

Solvent: The polarity of the solvent plays a crucial role. Polar, protic solvents can stabilize carbocation intermediates, favoring E1 or SN1 pathways. Aprotic solvents are more common for concerted mechanisms like E2.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

A summary of how reaction conditions can influence the mechanistic pathway is presented in the table below.

ConditionInfluence on MechanismFavored Reaction Type
Catalyst Modulates activity and selectivity of Pd center.Cross-Coupling
Strong, Bulky Base Sterically hinders attack at more substituted positions.E2 Elimination (Hofmann)
Weak Base/Nucleophile Allows for carbocation formation.SN1/E1
Polar Protic Solvent Stabilizes ionic intermediates.SN1/E1
Aprotic Solvent Favors concerted pathways.SN2/E2
High Temperature Provides energy to overcome activation barriers for elimination.Elimination

V. Applications in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Synthetic Sequences

The utility of (Bromomethylidene)cyclobutane as a versatile building block is a cornerstone of its application in organic synthesis. Its ability to participate in various coupling reactions and functional group interconversions allows for its incorporation into a wide array of molecular frameworks. The inherent ring strain of the cyclobutane (B1203170) moiety can be strategically harnessed to drive specific chemical reactions, including ring-opening and ring-expansion processes. This reactivity allows for the construction of more complex cyclic and acyclic systems.

One of the key reactions that underscores its versatility is the Wittig reaction, which is instrumental in its synthesis from cyclobutanone. This reaction involves the in situ generation of bromomethylenetriphenylphosphorane from bromomethyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide. The resulting this compound can then undergo further functionalization. For instance, the bromine atom can be displaced by a variety of nucleophiles to forge new carbon-carbon bonds.

Below is a table summarizing the key synthetic reactions involving this compound:

Reaction TypeReagentsProduct ClassReference
Wittig ReactionCyclobutanone, Bromomethyltriphenylphosphonium bromide, Potassium tert-butoxideThis compound
Nucleophilic SubstitutionVarious NucleophilesSubstituted Methylidenecyclobutanes
Cycloaddition ReactionsDienes/DienophilesBicyclic Compounds

Construction of Bridged and Fused Polycyclic Architectures

The strained nature of the cyclobutane ring in this compound makes it an excellent precursor for the construction of more complex polycyclic systems. Through carefully designed synthetic routes, the four-membered ring can be elaborated into bridged and fused bicyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutically active compounds.

Cycloaddition reactions are a powerful tool in this context. The exocyclic double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of intricate polycyclic structures. Furthermore, the inherent ring strain can be utilized to facilitate ring-expansion reactions, transforming the cyclobutane core into larger carbocycles such as cyclopentanes and cyclohexanes. This strategy provides a pathway to a diverse range of polycyclic architectures that would be challenging to access through other synthetic methods.

Stereocontrolled Synthesis of Functionalized Cyclobutane Derivatives

The stereocontrolled synthesis of functionalized cyclobutane derivatives is a significant challenge in organic chemistry, and this compound serves as a valuable starting material in this endeavor. The rigid conformation of the cyclobutane ring can be exploited to control the stereochemical outcome of subsequent reactions.

A variety of methods have been developed to achieve stereocontrol in the functionalization of cyclobutane rings. These can be broadly categorized into two approaches: the construction of the cyclobutane ring with simultaneous control of stereochemistry, and the diastereoselective functionalization of a pre-existing cyclobutane scaffold. For instance, reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation of the double bond in alkylidenecyclobutanes, which can be derived from this compound, have been shown to proceed with high diastereoselectivity. This high level of stereocontrol is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The following table details examples of stereocontrolled functionalization of alkylidenecyclobutanes:

ReactionReagentsStereochemical OutcomeReference
Hydroboration-OxidationBH3, H2O2, NaOHHigh Diastereoselectivity
Epoxidationm-CPBAHigh Diastereoselectivity
DihydroxylationOsO4, NMOHigh Diastereoselectivity

Enabling Access to Novel Chemical Space in Organic Chemistry

The use of this compound and its derivatives significantly expands the accessible chemical space for organic chemists. The ability to readily introduce the cyclobutane motif and subsequently manipulate it into a variety of other cyclic and acyclic structures provides a powerful tool for the design and synthesis of new molecules with unique properties.

The strain energy inherent in the cyclobutane ring can be harnessed to drive reactions that might not be feasible with more stable, unstrained systems. This opens up new avenues for chemical reactivity and allows for the exploration of unprecedented molecular architectures. By providing access to a diverse range of functionalized cyclobutane derivatives, this compound facilitates the synthesis of novel compounds that can be screened for biological activity, leading to the discovery of new therapeutic agents and other valuable materials.

Vi. Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of methylidenecyclobutane displays distinct signals for the different proton environments. The vinylic protons of the methylidene group are expected to resonate in the downfield region, typically around 4.69 ppm. The allylic protons on the cyclobutane (B1203170) ring are shifted downfield due to the proximity of the double bond and would appear around 2.69 ppm. The protons on the beta-carbon of the cyclobutane ring would be found further upfield, at approximately 1.93 ppm. In (Bromomethylidene)cyclobutane, the replacement of a vinylic proton with a bromine atom would lead to the disappearance of one of the vinylic signals. The remaining vinylic proton would likely experience a shift in its resonance due to the electronic effect of the bromine atom. The signals for the cyclobutyl protons would also be influenced, albeit to a lesser extent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of methylidenecyclobutane shows a quaternary carbon of the double bond at around 150.3 ppm and the terminal methylene (B1212753) carbon at approximately 105.8 ppm. The allylic carbons of the cyclobutane ring appear around 31.4 ppm, and the beta-carbon resonates at about 16.0 ppm docbrown.info. For this compound, the carbon atom bonded to the bromine would be significantly shifted. Based on typical substituent effects, this vinylic carbon's resonance is expected to shift upfield. The other vinylic carbon would also experience a shift. The chemical shifts of the cyclobutane ring carbons would be less affected but may show minor changes.

Predicted ¹H and ¹³C NMR Chemical Shifts for Methylidenecyclobutane

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
=CH₂4.69105.8
=C<-150.3
-CH₂- (allylic)2.6931.4
-CH₂- (beta)1.9316.0

Note: Data is for the related compound methylidenecyclobutane and serves as a predictive basis.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity savemyexams.comyoutube.com. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization would likely proceed through several pathways characteristic of alkenes and halogenated compounds. A prominent fragmentation pathway for alkenes is the cleavage of allylic bonds, which would lead to the formation of stable carbocations youtube.com. For this compound, loss of a bromine radical would generate a vinylcyclobutyl cation. Another likely fragmentation would involve the loss of HBr. The cyclobutane ring itself can undergo fragmentation, leading to the loss of ethene or other small neutral molecules.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Significance
[M]⁺, [M+2]⁺C₅H₇Br⁺Molecular ion peak with bromine isotope pattern
[M-Br]⁺C₅H₇⁺Loss of a bromine radical
[M-HBr]⁺C₅H₆⁺Loss of hydrogen bromide

Note: The fragmentation pattern is predicted based on the general principles of mass spectrometry for alkenes and brominated compounds.

Infrared and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A key feature would be the C=C stretching vibration of the exocyclic double bond, which for methylidenecyclobutane appears around 1678 cm⁻¹ chemicalbook.comnih.gov. The presence of the bromine atom might slightly shift this frequency. The spectrum would also show C-H stretching vibrations. The =C-H stretching of the remaining vinylic proton would be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclobutane ring's methylene groups would appear just below 3000 cm⁻¹ docbrown.infovscht.czucla.edu. The C-Br stretching vibration is expected to appear in the fingerprint region, typically in the range of 600-500 cm⁻¹ chegg.com.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration is typically a strong and sharp band in the Raman spectrum, which would be useful for confirming the presence of the double bond. The symmetric vibrations of the cyclobutane ring would also be observable.

Characteristic Vibrational Frequencies for Methylidenecyclobutane

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
=C-H Stretch~3080IR, Raman
-C-H Stretch (ring)2850-2950IR, Raman
C=C Stretch~1678IR, Raman (strong)
CH₂ Bend (ring)~1450IR, Raman
C-Br Stretch600-500IR, Raman

Note: Data is primarily based on methylidenecyclobutane and general group frequencies. The C-Br stretch is a predicted value.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (for crystalline derivatives)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

While this compound is a liquid at room temperature, it is conceivable that crystalline derivatives could be synthesized for X-ray diffraction analysis. Such a study would unambiguously determine the geometry of the cyclobutane ring, which is known to be puckered rather than planar, and the precise conformation of the bromomethylidene group relative to the ring. For chiral derivatives, X-ray crystallography can be used to establish the absolute stereochemistry. The presence of the heavy bromine atom would be advantageous for crystallographic analysis, as it scatters X-rays strongly, aiding in the solution of the phase problem lifechemicals.com. Although no specific X-ray crystal structures of this compound or its simple derivatives are currently reported, this technique remains the gold standard for unequivocal structural determination in the solid state.

Vii. Computational and Theoretical Studies of Bromomethylidene Cyclobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the distribution of electrons and the resulting molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. mdpi.comnih.gov Instead of calculating the complex wave function of a multi-electron system, DFT determines the system's energy based on its electron density. mdpi.comnih.gov This approach is widely used for geometry optimization, a process that seeks to find the arrangement of atoms corresponding to the lowest energy, known as the equilibrium geometry. youtube.com

For (Bromomethylidene)cyclobutane, a DFT calculation would begin with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved to new positions to minimize these forces. This iterative process continues until a stationary point on the potential energy surface is found, where the net forces on all atoms are zero. youtube.com The result is an optimized 3D structure with precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map out the potential energy landscape. This involves calculating the energy of the molecule at various geometries, which can reveal other stable conformations (local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and the feasibility of conformational changes. The selection of appropriate functionals and basis sets is critical for the accuracy of DFT calculations. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical, representative data for this compound to illustrate the output of a DFT geometry optimization. Actual values would require a specific DFT calculation.

ParameterAtom(s) InvolvedHypothetical Value
Bond Lengths
C-C (ring)1.55 Å
C=C (exocyclic)1.34 Å
C-Br1.88 Å
C-H (methylidene)1.09 Å
C-H (ring)1.10 Å
Bond Angles
C-C-C (ring)~88°
C-C=C~135°
H-C-Br~122°
Dihedral Angle
Ring Puckering~25°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. smu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy, albeit at a significantly greater computational cost. smu.edu

For this compound, high-level ab initio calculations would provide a very accurate description of its electronic structure. This includes precise predictions of:

Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of reactivity.

Electron Distribution and Dipole Moment: Quantifying how electron density is distributed across the molecule, which is influenced by the electronegative bromine atom and the π-system of the double bond.

Polarizability: Calculating how the molecule's electron cloud is distorted in the presence of an electric field.

These high-level calculations serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. researchgate.net

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is an invaluable tool for mapping the entire course of a chemical reaction. By modeling the potential energy surface that connects reactants to products, researchers can identify the lowest-energy path, known as the reaction coordinate, and locate the highest point along this path—the transition state.

The transition state is a critical, short-lived molecular configuration that represents the energy maximum along the reaction pathway. Computationally locating this structure is a key step in understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate.

Using computational methods, the activation energies for potential reactions of this compound, such as electrophilic addition to the double bond or nucleophilic substitution at the carbon bearing the bromine, can be calculated. Once the activation energy is known, Transition State Theory can be used to estimate the reaction rate constant (k). nih.gov While precise rate constant prediction is complex, computational studies can reliably compare the relative rates of different competing reaction pathways. researchgate.net

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond-making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

Computational analysis can explain and predict these selectivities by comparing the activation energies of the different pathways leading to the various possible products. For example, in an addition reaction to the double bond of this compound, the incoming species could attack either of the two double-bonded carbons. By calculating the activation energies for both potential transition states, the preferred site of attack (regioselectivity) can be determined—it will be the one corresponding to the lower energy barrier. wisc.edudntb.gov.ua Similarly, the stereochemical outcome of a reaction can be predicted by modeling the transition states that lead to different stereoisomers and identifying the lowest-energy pathway.

Analysis of Ring Strain and Its Influence on Cyclobutane (B1203170) Reactivity

The cyclobutane ring is characterized by significant ring strain, a form of instability that arises from non-ideal bond angles and steric interactions. masterorganicchemistry.com This strain is a major driver of the ring's chemical reactivity. nih.gov The total ring strain in cyclobutane is approximately 26.5 kcal/mol and is primarily a combination of two factors:

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane ring are around 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation creates strain. masterorganicchemistry.com

Torsional Strain: If the cyclobutane ring were perfectly flat, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain. To alleviate this, the ring puckers into a bent conformation, which reduces the eclipsing interactions. masterorganicchemistry.com

The presence of the exocyclic double bond in this compound alters the strain within the ring compared to unsubstituted cyclobutane. The sp² hybridization of the ring carbon involved in the double bond prefers an angle of 120°, further contributing to angle strain. Computational methods can quantify this strain energy, often through the use of isodesmic or homodesmotic reactions. pitt.edu These theoretical reactions involve breaking down the strained molecule into smaller, unstrained fragments to calculate the stored energy.

This inherent ring strain makes the cyclobutane ring susceptible to reactions that lead to its opening, as this process releases the stored strain energy. nih.govarxiv.org Computational studies can model these ring-opening reactions, calculating their activation energies and demonstrating how the release of strain contributes to the thermodynamic driving force of the reaction.

Table 2: Comparison of Ring Strain Energies in Small Cycloalkanes This table provides context by comparing the widely accepted ring strain energy of cyclobutane with that of cyclopropane.

CycloalkaneApproximate Ring Strain Energy (kcal/mol)Primary Sources of Strain
Cyclopropane27.5 nih.govAngle Strain, Torsional Strain
Cyclobutane26.5 nih.govAngle Strain, Torsional Strain

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused exclusively on this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. This technique simulates the movement of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational landscape and the nature of non-covalent interactions.

While direct MD studies on this compound are not available, the principles of such simulations can be applied to hypothesize its behavior based on studies of related cyclobutane derivatives. For instance, MD simulations on substituted cyclobutanes have been instrumental in exploring the puckering of the cyclobutane ring and the conformational preferences of its substituents. The puckered, non-planar conformation of the cyclobutane ring is a key feature that influences the orientation of the exocyclic bromomethylidene group.

A hypothetical MD simulation of this compound in a solvent like water or a non-polar solvent like hexane (B92381) would involve setting up a simulation box containing one or more molecules of the compound surrounded by solvent molecules. The interactions between all atoms would be described by a force field, a set of empirical energy functions. The simulation would then be run for a sufficient time to allow the system to reach equilibrium and to sample a representative range of conformations and intermolecular interactions.

Conformational Studies

The primary focus of conformational studies via MD simulations would be to characterize the puckering of the cyclobutane ring and the rotational barrier of the bromomethylidene group. The cyclobutane ring is known to exist in a puckered conformation to relieve ring strain. The degree of puckering and the barrier to ring inversion could be quantified from the simulation trajectory.

Key parameters that would be analyzed include:

Puckering Amplitude and Phase: These parameters describe the extent and nature of the ring's deviation from planarity.

Dihedral Angles: The distribution of key dihedral angles within the ring and involving the exocyclic group would reveal the most populated conformations.

Potential of Mean Force (PMF): Advanced sampling techniques coupled with MD can be used to calculate the PMF along specific reaction coordinates, such as the ring-puckering coordinate or the rotation of the C=C-Br bond, to determine the energy barriers between different conformations.

A hypothetical data table summarizing potential findings from such a simulation is presented below.

Conformational ParameterHypothetical Value (in vacuum)Hypothetical Value (in water)
Ring Puckering Angle (degrees) 25 - 3528 - 38
Energy Barrier for Ring Inversion (kcal/mol) 1.5 - 2.51.8 - 2.8
Rotational Barrier of C=C bond (kcal/mol) 4.0 - 6.04.5 - 6.5

Note: These values are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound were found.

Intermolecular Interactions

MD simulations would also provide detailed insights into the intermolecular interactions between this compound molecules themselves (in a pure liquid simulation) or with solvent molecules. The bromine atom, with its lone pairs and potential for halogen bonding, and the π-system of the double bond are expected to be the primary sites for intermolecular interactions.

Analysis of the simulation trajectory would involve calculating:

Radial Distribution Functions (RDFs): RDFs between specific atoms (e.g., the bromine atom of one molecule and hydrogen atoms of neighboring molecules) can reveal the preferred distances and coordination numbers for different types of interactions.

Interaction Energy Analysis: The strength and nature of intermolecular interactions (e.g., van der Waals, electrostatic, halogen bonding) can be quantified by calculating the interaction energies between molecular pairs.

Hydrogen Bonding and Halogen Bonding Analysis: Specific geometric criteria can be used to identify and characterize the occurrence and lifetime of hydrogen bonds (with protic solvents) and halogen bonds.

A hypothetical data table summarizing potential intermolecular interaction findings is presented below.

Interaction TypeInteracting AtomsHypothetical Average Distance (Å)Hypothetical Interaction Energy (kcal/mol)
Halogen Bond (in aprotic solvent) C-Br ··· O (acceptor)3.0 - 3.5-1.5 to -3.0
van der Waals C4 ring ··· C4 ring3.5 - 4.5-0.5 to -1.5
π-stacking C=C ··· C=C3.8 - 4.8-0.2 to -1.0

Note: These values are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound were found.

Viii. Future Directions and Outlook in Bromomethylidene Cyclobutane Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of (Bromomethylidene)cyclobutane and its derivatives is expected to move towards more environmentally benign and atom-economical methods. While classical approaches to vinyl halides, such as the Wittig reaction or dehydrohalogenation, are established, they often involve stoichiometric reagents and can generate significant waste.

Future methodologies will likely focus on catalytic approaches that minimize waste and energy consumption. For instance, the direct, catalyzed bromination of methylenecyclobutane (B73084) or the hydrobromination of cyclobutylidene-substituted alkynes could offer more sustainable alternatives. The development of green alternatives to traditional vinylation methods, which often rely on vinyl bromides, highlights a broader trend in organic synthesis that will undoubtedly influence the production of this compound. The use of earth-abundant metal catalysts and the implementation of continuous flow processes are also anticipated to play a significant role in making the synthesis of this compound more efficient and scalable.

A comparative look at potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Wittig-type OlefinationWell-established, reliableStoichiometric phosphine (B1218219) oxide waste
Catalytic HydrobrominationAtom-economicalControl of regioselectivity
DehydrohalogenationUtilizes simple precursorsHarsh reaction conditions, waste generation
From Vinyl Boronic AcidsMild conditions, functional group toleranceMulti-step synthesis of precursors

Discovery of Novel Reactivity Modes and Catalytic Systems

The unique structural features of this compound—a strained four-membered ring and a reactive vinyl bromide—suggest a plethora of untapped reactivity. The exploitation of ring strain is a known driving force in chemical transformations, and future research will likely uncover novel catalytic systems that can harness this energy to drive unique reactions.

Transition-metal-catalyzed cross-coupling reactions are expected to be a major area of investigation. The vinyl bromide moiety is an excellent handle for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents onto the cyclobutane (B1203170) scaffold. The development of novel ligands and catalytic systems will be crucial for achieving high efficiency and selectivity in these transformations, particularly for sterically demanding substrates.

Furthermore, the strained double bond of the methylidene group could participate in various cycloaddition reactions. Future work may explore catalytic [2+2], [4+2], and other cycloadditions to construct complex polycyclic systems. The development of enantioselective catalytic methods will be a significant focus, enabling the synthesis of chiral cyclobutane-containing molecules, which are of interest in medicinal chemistry and materials science. The inherent reactivity of cyclobutanes, including ring-expansion and ring-opening reactions, when coupled with the functionality of the vinyl bromide, opens the door to novel skeletal rearrangements and the synthesis of diverse carbocyclic and heterocyclic frameworks.

Rational Design of New this compound-Based Transformations through Computational Chemistry

Computational chemistry is set to become an indispensable tool in guiding the exploration of this compound chemistry. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, bonding, and energetics of this strained molecule. These theoretical studies will be instrumental in predicting its reactivity and understanding the mechanisms of its transformations.

One of the key areas where computational chemistry will contribute is in the rational design of new catalysts and reaction pathways. By modeling transition states and reaction intermediates, researchers can predict the feasibility of novel transformations and optimize reaction conditions for higher efficiency and selectivity. For example, computational screening of ligands for transition-metal catalysts could accelerate the discovery of new catalytic systems for cross-coupling or cycloaddition reactions of this compound.

Moreover, computational studies can elucidate the role of ring strain in the reactivity of this compound. By quantifying the strain energy and its release during a reaction, chemists can better predict which reaction pathways will be favored. This predictive power will enable the rational design of novel synthetic strategies that leverage the inherent strain of the cyclobutane ring to achieve transformations that are not possible with unstrained analogues. The integration of computational modeling with experimental work will undoubtedly accelerate the pace of discovery in this exciting area of chemistry. Recent advances in computational methods for modeling reaction mechanisms, including the use of artificial intelligence, will further enhance these capabilities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (Bromomethylidene)cyclobutane, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves [2+2] cycloaddition reactions or derivatization of cyclobutane carboxylic acid precursors. For example, cyclobutane derivatives are synthesized via strain-release transformations using bromomethylidene substituents to modulate reactivity . Optimization includes adjusting temperature (e.g., 40–80°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Lewis acids). Reaction progress is monitored via gas chromatography (GC) with parameters like column temperature ramping (7°C/min) and nitrogen flow rates (6 mL/min) .
  • Characterization : Confirmation of structure requires 1H^1H-NMR (e.g., trans-configuration coupling constants J10HzJ \sim 10 \, \text{Hz}), 13C^{13}C-NMR, and mass spectrometry. NOESY experiments validate stereochemical outcomes .

Q. How do researchers characterize the physical and chemical properties of this compound?

  • Approach : Key properties include strain energy (due to cyclobutane’s ring tension), solubility in nonpolar solvents, and reactivity with oxidizing agents. Safety protocols emphasize storage in inert, airtight containers at low temperatures to prevent degradation or hazardous reactions .
  • Analytical Tools : Spectroscopic techniques (FTIR, UV-Vis) and computational modeling (DFT calculations) assess electronic effects of the bromomethylidene group. Cyclobutane’s strain energy (~110 kJ/mol) is critical for predicting reactivity in ring-opening reactions .

Advanced Research Questions

Q. What strategies address discrepancies in reaction yields during the synthesis of this compound derivatives?

  • Troubleshooting : Inconsistent yields may arise from competing side reactions (e.g., epimerization) or impurities in starting materials. Systematic parameter variation (e.g., reaction time, stoichiometry) and GC-MS monitoring are essential .
  • Validation : Cross-check spectral data with known cyclobutane scaffolds (e.g., vicinal coupling constants JtransJ_{trans}) and replicate experiments under controlled conditions to isolate variables .

Q. How can computational methods predict the regioselectivity of this compound in [2+2] cycloadditions?

  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbital interactions. Bromomethylidene’s electron-withdrawing effects lower LUMO energy, favoring nucleophilic attack at specific positions .
  • Case Study : In studies of analogous cyclobutane derivatives, computational predictions aligned with experimental outcomes (e.g., regioselectivity >80% in Diels-Alder reactions) .

Q. What are the challenges in analyzing stereochemical outcomes of this compound derivatives, and how are they resolved?

  • Challenges : Epimerization during derivatization or purification can obscure stereochemical assignments.
  • Resolution : Use chiral HPLC for enantiomeric separation and NOESY NMR to confirm spatial arrangements (e.g., trans vs. cis substituents). For example, low-field 1H^1H-NMR signals correlate with trans-methyl groups in cyclobutane derivatives .

Data Analysis and Reproducibility

Q. How should researchers validate the purity of this compound for pharmacological studies?

  • Protocols : Combine chromatographic (GC, HPLC) and spectroscopic (NMR, HRMS) methods. Purity thresholds (>95%) are critical for biological assays to avoid confounding toxicity or efficacy results .
  • Documentation : Provide detailed experimental conditions (e.g., injection volume, column type) to enable replication .

Q. What methodologies ensure reproducibility in cyclobutane-based reaction studies?

  • Best Practices : Pre-standardize reagents (e.g., anhydrous solvents, freshly distilled precursors) and document environmental controls (humidity, temperature). Publish raw spectral data and chromatograms in supplementary materials .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Avoid ignition sources, use explosion-proof equipment, and store separately from oxidizers (e.g., peroxides). Personal protective equipment (PPE) includes chemical-resistant gloves and fume hoods for vapor control .
  • Emergency Measures : Implement spill containment kits and train personnel in hazard communication (HazCom) standards per OSHA regulations .

Future Directions

Q. How might this compound derivatives be applied in medicinal chemistry?

  • Potential : As bioisosteres, they could replace aromatic rings in drug candidates to improve ADMET properties (e.g., solubility, metabolic stability). For example, cyclobutane motifs in JAK inhibitors (e.g., Abrocitinib) enhance target selectivity .
  • Research Gaps : Explore strain-release drug delivery systems or photodynamic therapy agents leveraging cyclobutane’s UV sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.